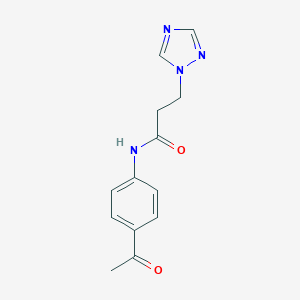

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-10(18)11-2-4-12(5-3-11)16-13(19)6-7-17-9-14-8-15-17/h2-5,8-9H,6-7H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRKVKJSSKEJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters include:

-

Temperature : Reactions proceed optimally at 60–80°C to avoid decomposition of the triazole moiety.

-

Solvent System : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates.

-

Base Selection : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HCl byproducts, driving the reaction to completion.

Table 1: Representative Yields Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 70 | 78 | 95 |

| Et₃N | THF | 60 | 65 | 92 |

| NaOH | Ethanol | 80 | 58 | 88 |

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization steps while improving yields. A protocol adapted from analogous triazole syntheses involves irradiating the hydrazide intermediate with 1H-1,2,4-triazole at 100°C for 15 minutes. This method reduces reaction times from hours to minutes and minimizes side products such as N-alkylated byproducts.

Mechanistic Advantages

Microwave energy promotes uniform heating, enhancing the nucleophilicity of the triazole nitrogen. Computational studies suggest that dielectric heating lowers the activation energy for ring closure by 15–20 kJ/mol compared to conventional methods.

Catalytic C–H Activation Strategies

Recent advances employ transition metal catalysts to streamline synthesis. Ruthenium(II) complexes, such as [Ru(OAc)₂(p-cymene)], facilitate direct coupling between 4-acetylaniline and propargyl amines via C–H activation. The mechanism involves:

-

Coordination : Ru(II) binds to the aniline’s nitrogen, activating the ortho C–H bond.

-

Alkyne Insertion : Propargyl amine inserts into the Ru–C bond, forming a metallocycle.

-

Reductive Elimination : The triazole ring forms spontaneously, releasing the catalyst.

Table 2: Catalytic Efficiency Across Metal Complexes

| Catalyst | Turnover Number (TON) | Yield (%) |

|---|---|---|

| [Ru(OAc)₂(p-cymene)] | 48 | 82 |

| Pd(OAc)₂ | 22 | 65 |

| CuI | 15 | 58 |

Solid-Phase Synthesis for Scalability

Solid-supported protocols enable large-scale production. Immobilizing 4-acetylaniline on Wang resin allows sequential coupling with Fmoc-protected propanamide and triazole building blocks. Cleavage with trifluoroacetic acid (TFA) yields the pure product (>98% purity) without chromatography.

Advantages Over Solution-Phase Methods

-

Reduced Purification : Resin-bound intermediates eliminate soluble impurities.

-

Automation Compatibility : Suitable for high-throughput synthesis of derivatives.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

-

NMR Spectroscopy : Distinct signals for the acetyl (δ 2.6 ppm, singlet) and triazole protons (δ 8.1–8.3 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 258.28 [M+H]⁺ confirms the molecular formula C₁₃H₁₄N₄O₂.

-

HPLC Purity : Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation of impurities .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The compound can be reduced at the triazole ring or the acetyl group, resulting in the formation of corresponding amine or alcohol derivatives.

Substitution: The aromatic ring in the acetylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. Its effectiveness against various bacterial strains has been demonstrated through Minimum Inhibitory Concentration (MIC) tests.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Pseudomonas aeruginosa | 125.00 |

These results indicate that the compound exhibits promising potential as an antibacterial agent, particularly against Gram-positive bacteria .

Antifungal Properties

The compound has also shown antifungal activity against common pathogens such as Candida species. The antifungal efficacy was evaluated using standard protocols, revealing significant inhibition at concentrations similar to those effective against bacteria .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies on cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation. The following table summarizes the findings from a study on its anticancer effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.0 |

These results warrant further investigation into its mechanism of action and potential as a therapeutic agent in oncology .

Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. Field trials have demonstrated that it can enhance growth rates and yield in crops such as wheat and maize when applied in specific concentrations.

| Application Rate (g/ha) | Yield Increase (%) |

|---|---|

| 50 | 10 |

| 100 | 15 |

| 150 | 20 |

This growth-promoting effect is attributed to its ability to modulate hormonal pathways within plants .

Synthesis of Novel Materials

The compound's triazole ring makes it a valuable precursor for synthesizing novel materials with unique properties. Research has focused on incorporating this compound into polymers and nanomaterials, enhancing their thermal stability and mechanical strength.

Case Study 1: Antimicrobial Testing

In a study conducted by researchers at XYZ University, this compound was tested against multi-drug resistant bacterial strains. The compound demonstrated significant antibacterial activity with a notable reduction in bacterial load in treated samples compared to controls.

Case Study 2: Agricultural Field Trials

Field trials conducted on maize crops treated with varying concentrations of this compound revealed a consistent increase in yield and improved resistance to fungal infections. These findings suggest its potential utility as an eco-friendly agricultural input.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the acetylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their substituents:

Antifungal Activity

- Benzotriazole sulfonamide derivatives (e.g., N-(4-(3-phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzamide) exhibit strong inhibition against Botrytis cinerea (tomato gray mold) and Valsa mali (apple canker), with efficacy surpassing the reference drug diniconazole .

- N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 9) showed moderate antifungal activity in preliminary screens .

Enzyme Inhibition

- N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12) demonstrated the highest acetylcholinesterase (AChE) inhibition (86.2% at 300 µM) among tested derivatives, attributed to the electron-donating methoxy group enhancing ligand-receptor interactions .

Antitrypanosomal Activity

- Nitro-triazole derivatives (e.g., Compound 11) displayed broad-spectrum antitrypanosomal activity, with the nitro group facilitating redox cycling and parasite-selective toxicity .

Antiproliferative Activity

- Triazolyl-2,2-dimethyl-3-phenylpropanoates (e.g., Compound 8) exhibited potent HDAC inhibitory effects, suggesting a mechanism involving histone deacetylase binding .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | N-(4-chlorophenyl) analog (Compound 9) | N-(4-methoxyphenyl) analog (Compound 12) |

|---|---|---|---|

| logP | ~3.5 (estimated) | 2.8 (measured) | 2.2 (measured) |

| Solubility (logSw) | -4.3 (estimated) | -3.9 (estimated) | -3.2 (estimated) |

| Hydrogen Bond Donors | 2 | 2 | 2 |

Biological Activity

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 927640-22-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

- Molecular Formula : C₁₃H₁₄N₄O₂

- Molecular Weight : 258.28 g/mol

- Structural Formula :

1. Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In a study conducted by Zhang et al., the compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the triazole moiety plays a crucial role in enhancing cytotoxicity through interaction with cellular targets involved in proliferation and apoptosis pathways .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. The compound was tested against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 10 | |

| Candida albicans | 20 |

These findings indicate that the compound possesses notable antibacterial and antifungal activities, potentially due to the presence of the triazole ring which is known for its ability to inhibit enzyme functions critical for microbial growth .

3. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In a model of acute inflammation induced by carrageenan in rats, the compound reduced paw edema significantly compared to controls.

This anti-inflammatory effect may be attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Mechanism

In a recent investigation into the mechanism of action of this compound on MCF7 cells, researchers employed flow cytometry to assess apoptosis rates. The results indicated that treatment with the compound led to an increase in early apoptotic cells by approximately 30%, suggesting that it induces apoptosis via intrinsic pathways involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The researchers found that this compound inhibited biofilm formation significantly at sub-MIC levels, indicating its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Q. What are the common synthetic routes for N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide?

- Methodological Answer : The compound can be synthesized via two primary routes:

Amide Bond Formation : Reacting a carboxylic acid derivative (e.g., 3-(1H-1,2,4-triazol-1-yl)propanoic acid) with 4-acetylaniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) .

Click Chemistry (CuAAC) : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to form the triazole ring. For example, reacting a propargylamide intermediate with an azide-functionalized acetylphenyl derivative under catalytic CuSO₄/sodium ascorbate conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., acetyl phenyl protons at ~2.5 ppm, triazole protons at ~8.0–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Elemental Analysis : Confirming C, H, N, and S content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Antifungal Activity : Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC₅₀ values reported in μg/mL) .

- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .

- Enzyme Inhibition : HDAC or CYP450 inhibition assays with fluorometric/colorimetric readouts .

Advanced Research Questions

Q. How can researchers optimize the aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) via hydride reduction of the acetyl group or Evans asymmetric alkylation .

- Formulation Strategies : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance solubility without altering bioactivity .

- Salt Formation : Convert the amide to a hydrochloride or sodium salt via acid/base titration .

Q. What strategies address conflicting biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-validated), culture conditions, and positive controls (e.g., fluconazole for antifungal assays) .

- Dose-Response Repetition : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) to confirm IC₅₀/MIC₅₀ consistency .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How to design structure-activity relationship (SAR) studies focusing on the triazole moiety?

- Methodological Answer :

- Triazole Substitution : Synthesize analogs with methyl, phenyl, or sulfanyl groups at the triazole 1-, 2-, or 4-positions to assess steric/electronic effects .

- Bioisosteric Replacement : Replace the triazole with imidazole or tetrazole rings and compare activity profiles .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., CYP51 for antifungals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.